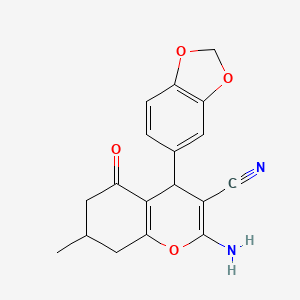

2-amino-4-(2H-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as Compound A) is a 4H-chromene-3-carbonitrile derivative with a benzodioxole substituent at the 4-position and a methyl group at the 7-position. Its molecular formula is C₁₉H₁₈N₂O₄, and molecular weight is 338.36 g/mol . Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. Compound A’s structural uniqueness lies in the 1,3-benzodioxole moiety, which enhances metabolic stability and lipophilicity compared to simpler aryl substituents .

Properties

IUPAC Name |

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-9-4-12(21)17-15(5-9)24-18(20)11(7-19)16(17)10-2-3-13-14(6-10)23-8-22-13/h2-3,6,9,16H,4-5,8,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHCQXSVBWICGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often require the use of catalysts such as piperidine or ammonium acetate under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has shown that derivatives of the chromene structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds similar to 2-amino-4-(2H-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile demonstrate potential as anticancer agents. Specific derivatives have been tested against human breast adenocarcinoma (MDA-MB231), hepatocellular carcinoma (Huh7), and colorectal adenocarcinoma (Caco2) with promising results .

2. Enzyme Inhibition

This compound exhibits inhibitory activity against certain protein kinases, which are crucial in cancer progression. For example, studies have reported that related chromene derivatives showed residual activity against DYRK1A and GSK3b at specific concentrations . The ability to inhibit these enzymes suggests potential therapeutic applications in cancer treatment.

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that chromene derivatives can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The presence of the benzodioxole moiety is thought to enhance this activity.

Material Sciences

1. Photovoltaic Applications

Due to their unique electronic properties, chromene derivatives are being explored for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications . The structural characteristics of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile contribute to its effectiveness in this domain.

2. Organic Light Emitting Diodes (OLEDs)

Similar compounds have been investigated for use in OLED technology due to their luminescent properties. The incorporation of chromene structures can lead to enhanced light emission efficiency . This application is particularly relevant in the development of next-generation display technologies.

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity. The benzodioxole moiety is known to interact with various biological targets, potentially leading to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations:

- Anticancer Activity: Compound A shares structural features with Monohydrate (3,4-dimethoxyphenyl) and Compound 6g (chlorobenzyloxyphenyl), both of which exhibit apoptosis-inducing properties . The benzodioxole group in Compound A may enhance DNA intercalation or tubulin binding, common mechanisms for chromene-based anticancer agents .

Key Observations:

- Green Chemistry : Compound A’s synthesis may align with eco-friendly methods, such as aqueous-phase reactions using TEBA (triethylbenzylammonium chloride), as seen in analogous syntheses .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal critical conformational trends:

Key Observations:

- The half-boat conformation of the cyclohexyl ring in Monohydrate facilitates intermolecular hydrogen bonding, critical for crystal packing and stability .

- Compound A’s benzodioxole group may promote π-π stacking with aromatic residues in biological targets, enhancing binding affinity .

Biological Activity

The compound 2-amino-4-(2H-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 1024209-91-3) is a member of the chromene family and has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molar Mass | 324.33 g/mol |

| CAS Number | 1024209-91-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . A study demonstrated that similar chromene compounds exhibited significant activity against various cancer cell lines:

- Cell Lines Tested : SK-LU-1 (lung cancer) and PC-3 (prostate cancer).

- Comparison with Standard Drugs : Compounds were found to be more active than cisplatin and topotecan in inhibiting cancer cell growth .

The mechanism of action appears to involve the inhibition of enzymes such as topoisomerase IB , which is crucial for DNA replication in cancer cells. Molecular docking studies indicated favorable interactions between the chromene derivatives and the active sites of these enzymes, suggesting a strong basis for their anticancer efficacy .

Antifungal Activity

In addition to anticancer properties, the compound has shown antifungal activity against various strains of Candida . The Minimum Inhibitory Concentration (MIC) values were comparable to fluconazole, a common antifungal medication:

- Activity Against Candida Strains : The compound demonstrated effective inhibition with MIC values less than or equal to those of fluconazole .

This dual activity against both cancer and fungal cells positions it as a promising candidate for further research in therapeutic applications.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Targeting topoisomerase IB and cytochrome P450 enzymes involved in fungal growth.

- Molecular Interactions : Strong binding affinities observed in molecular docking studies suggest that structural features of the compound facilitate effective interactions with target enzymes .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of chromene derivatives:

- Study on Multicomponent Reactions (MCRs) : This research highlighted the synthesis of biologically active molecules through MCRs, emphasizing their potential as anticancer and antimicrobial agents .

- Evaluation of Antimicrobial Activities : A review indicated that a significant proportion of synthesized heterocyclic compounds exhibited anticancer and antimicrobial properties, further supporting the relevance of chromenes in drug discovery .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing tetrahydro-4H-chromene derivatives like this compound?

The compound is typically synthesized via one-pot multicomponent reactions involving aldehydes, malononitrile, and cyclic ketones (e.g., dimedone). Catalysts such as piperidine or L-proline in ethanol under reflux conditions (70–80°C) are used to facilitate Knoevenagel condensation and Michael addition steps. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key techniques include:

- NMR spectroscopy : Assigns proton environments (e.g., aromatic, amine, methyl groups).

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C7–C8–C9–C10 = −64.06° in triclinic systems) .

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹). High-resolution data (R factor < 0.05) and SHELXL refinement ensure accuracy .

Q. What biological activities are associated with tetrahydro-4H-chromene scaffolds?

These derivatives exhibit antimicrobial, antifungal, and antioxidant properties. Bioactivity is evaluated via:

- Agar diffusion assays against E. coli and S. aureus.

- DPPH radical scavenging tests for antioxidant potential. Substituents like the benzodioxol group enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, anomalous torsion angles) be resolved?

Strategies include:

- High-resolution data collection : Minimizes errors (e.g., θ range > 50°).

- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., methyl groups in ).

- Validation tools : CheckCIF to identify geometric outliers (e.g., C–C bond deviations > 0.01 Å). Comparative analysis with related structures (e.g., monoclinic vs. triclinic systems) aids interpretation .

Q. What computational approaches predict the electronic and bioactivity properties of this compound?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular docking : Simulate binding to microbial enzymes (e.g., C. albicans CYP51) using AutoDock Vina.

- QSAR models : Correlate substituent electronegativity (e.g., benzodioxol vs. chlorophenyl) with bioactivity .

Q. How do substituents on the benzodioxol ring influence reactivity and crystallinity?

- Electron-withdrawing groups (e.g., –NO₂) reduce electron density, altering hydrogen-bonding patterns.

- Bulkier substituents (e.g., –Br) increase steric hindrance, affecting crystal packing (e.g., π-π stacking in ).

- Methoxy groups enhance solubility but may reduce crystallinity due to flexible side chains.

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral catalysts : Proline derivatives induce enantioselectivity during cyclization.

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Circular dichroism (CD) : Validates optical purity by comparing Cotton effects with reference standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.